2-Methylisothiazolidine 1,1-dioxide

Description

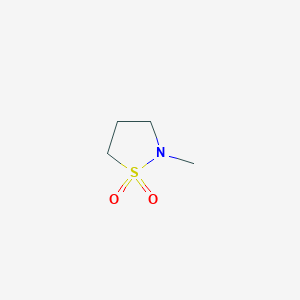

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-methyl-1,2-thiazolidine 1,1-dioxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO2S/c1-5-3-2-4-8(5,6)7/h2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGUJLVPQFOPIJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCS1(=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20574718 | |

| Record name | 2-Methyl-1lambda~6~,2-thiazolidine-1,1-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20574718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83634-83-7 | |

| Record name | 2-Methyl-1lambda~6~,2-thiazolidine-1,1-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20574718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Methylisothiazolidine 1,1-dioxide: Properties, Synthesis, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylisothiazolidine 1,1-dioxide, a saturated cyclic sulfonamide also known as a γ-sultam, is a molecule of growing interest at the intersection of industrial chemistry and pharmaceutical research. While its primary established application lies as an industrial biocide, the structural motif of the cyclic sulfonamide is a privileged scaffold in medicinal chemistry, exhibiting a wide array of biological activities.[1] This guide provides a comprehensive overview of the fundamental properties, synthesis, and potential applications of this compound, with a particular focus on its relevance to drug discovery and development.

The isothiazolidine 1,1-dioxide core represents a stable, sp³-rich three-dimensional structure that offers distinct advantages in drug design, including improved metabolic stability and the potential for precise spatial orientation of substituents to interact with biological targets.[2] Understanding the basic properties of this parent compound is crucial for the rational design of more complex derivatives with therapeutic potential.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, formulation, and application in both industrial and research settings.

| Property | Value | Source |

| CAS Number | 83634-83-7 | [3][4] |

| Molecular Formula | C₄H₉NO₂S | [5] |

| Molecular Weight | 135.19 g/mol | [5] |

| MDL Number | MFCD11053821 | [5] |

| Storage Conditions | 2-8°C, sealed, dry | [5] |

Synthesis and Reactivity

One common and effective strategy involves the intramolecular cyclization of a suitable precursor. For instance, the synthesis of alkyl isothiazolidine-1,1-dioxide-3-carboxylates has been achieved through an intramolecular carbo-Michael reaction of vinyl sulfonamides.[6] This suggests a plausible synthetic pathway for this compound could involve the cyclization of an N-methylated aminoethyl vinyl sulfone or a related precursor.

A general representation of a potential synthetic approach is illustrated below:

Figure 1. A plausible synthetic workflow for this compound.

The reactivity of the isothiazolidine 1,1-dioxide ring is influenced by the electron-withdrawing nature of the sulfonyl group. The nitrogen atom is generally not basic due to the delocalization of its lone pair of electrons into the sulfonyl group. The protons on the carbon atoms adjacent to the sulfonyl group may exhibit some acidity and can be deprotonated with strong bases, allowing for further functionalization at these positions.

Potential Applications in Drug Discovery

The true potential of this compound for the intended audience lies in its utility as a scaffold for the development of novel therapeutic agents. The broader class of cyclic sulfonamides has demonstrated a remarkable range of pharmacological activities.

Enzyme Inhibition

Cyclic sulfonamides have been successfully developed as inhibitors for a variety of enzymes. For example, derivatives of isothiazol-3(2H)-one 1,1-dioxides have been synthesized and shown to be potent inhibitors of human leukocyte elastase, a serine protease implicated in inflammatory diseases.[2] The rigid ring structure of the sultam can orient substituents in a precise manner to fit into the active site of an enzyme.

Anticancer Activity

Numerous studies have highlighted the potential of cyclic sulfonamides as anticancer agents.[1] Their mechanisms of action are diverse and can include the inhibition of key enzymes involved in tumor progression. The structural core of this compound provides a starting point for the synthesis of libraries of compounds to be screened for antiproliferative activity.

Central Nervous System (CNS) Applications

The physicochemical properties of sultams, such as their potential for improved membrane permeability, make them attractive candidates for CNS-acting drugs. The anticonvulsant drug sulthiame is a notable example of a saturated sultam with therapeutic application in the CNS.[2]

The logical progression for leveraging this compound in a drug discovery program is outlined below:

Figure 2. Drug discovery workflow utilizing the this compound scaffold.

Industrial Applications

Currently, the most well-documented use of this compound is as a biocide in industrial water systems.[5] It is effective in preventing the growth of bacteria, fungi, and algae in various applications, including:

-

Paper mills

-

Cooling towers

-

Oilfield injection waters

-

Latex emulsions and adhesives[5]

Its stability across a range of pH and temperatures makes it suitable for use in harsh industrial environments.[5]

Safety and Toxicology

While specific toxicological data for this compound is not extensively available in the public domain, it is important to consider the safety profile of the broader class of isothiazolinones, some of which are known skin sensitizers.[7] As with any chemical, appropriate personal protective equipment should be used when handling this compound. For detailed safety information, it is recommended to consult the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a compound with a dual identity. On one hand, it is an effective industrial biocide. On the other, its core structure represents a valuable starting point for the development of novel therapeutics. For researchers and drug development professionals, the exploration of this and other saturated sultam scaffolds holds significant promise for the discovery of new drugs with improved properties and novel mechanisms of action. The continued development of efficient and diverse synthetic routes to functionalized isothiazolidine 1,1-dioxides will undoubtedly fuel future innovations in medicinal chemistry.

References

2-Methylisothiazolidine 1,1-dioxide mechanism of action

An In-depth Technical Guide to the Core Mechanism of Action of 2-Methylisothiazolidine 1,1-dioxide and Related Scaffolds

Introduction: A Tale of Two Scaffolds

Within the realm of heterocyclic chemistry, the isothiazole core structure is a recurring motif in molecules demonstrating significant biological activity. However, the specific oxidation state of the sulfur atom dramatically dictates the compound's mechanism of action, cellular targets, and ultimate application. The widely known isothiazolinone preservatives, such as Methylisothiazolinone (MIT) and Chloromethylisothiazolinone (CMIT), function as broad-spectrum biocides through a well-understood pathway of covalent modification.[1][2]

This technical guide, however, focuses on a distinct yet structurally related class of compounds: the isothiazolidine 1,1-dioxides, exemplified by this compound. The oxidation of the sulfur atom to a sulfone (SO₂) fundamentally alters its electrophilic character and reactivity, pivoting its primary biological activity away from general antimicrobial action towards a highly specific and potent role as a mechanism-based inhibitor of serine proteases.[3][4] This guide will dissect this sophisticated mechanism, provide the experimental framework for its study, and explore its implications for drug development professionals, researchers, and scientists.

Part 1: The Isothiazolinone Biocidal Paradigm: A Comparative Framework

To fully appreciate the unique mechanism of the 1,1-dioxide scaffold, it is essential to first understand the action of its non-oxidized isothiazolinone cousins. The antimicrobial properties of biocides like MIT and CMIT are attributed to a two-step process.[5][6] Initially, the compound diffuses across the microbial cell membrane.[6] The core of its action then lies in the electrophilic nature of the sulfur atom within the N-S bond.[7] This allows the molecule to readily react with nucleophilic thiol groups (-SH) found in the cysteine residues of critical enzymes and proteins.[6][8] This interaction forms disulfide bonds, deactivating essential enzymes, halting metabolic processes like respiration and ATP generation, and ultimately leading to microbial cell death.[5][6][7]

The primary targets are dehydrogenase enzymes, leading to rapid inhibition of growth, followed by irreversible cell damage and loss of viability.[5] This broad reactivity with essential thiol-containing biomolecules is the foundation of their efficacy as wide-spectrum biocides in industrial and cosmetic applications.[9][10][11]

Caption: General mechanism of isothiazolinone biocides via thiol modification.

Part 2: The Core Mechanism of Isothiazolidine 1,1-Dioxides: Serine Protease Inhibition

The addition of two oxygen atoms to the sulfur transforms the isothiazolidinone into a stable, six-membered ring mimic known as a γ-sultam. This scaffold is a powerful and versatile core for designing mechanism-based inhibitors of serine proteases.[3]

Introduction to Serine Proteases

Serine proteases are a class of enzymes that cleave peptide bonds in proteins.[12] They are characterized by a highly conserved catalytic triad in their active site, typically consisting of serine (Ser), histidine (His), and aspartate (Asp) residues.[12] The serine residue acts as the key nucleophile in the catalytic mechanism. These proteases are integral to a vast array of physiological processes, including digestion, blood coagulation, and inflammation.[12] Poor regulation of their activity is implicated in numerous diseases, such as the degradation of lung tissue in Chronic Obstructive Pulmonary Disease (COPD) by human neutrophil elastase (HNE).[3]

Mechanism-Based Inactivation

Unlike the broad reactivity of isothiazolinones, the 1,1-dioxide scaffold acts as a "suicide substrate." The inhibitor is designed to be recognized and processed by the target protease as if it were a normal substrate. The enzyme's own catalytic machinery then triggers the inhibitor's transformation into a highly reactive species that covalently and irreversibly binds to the active site, thus inactivating the enzyme.[3][12]

The proposed mechanism proceeds as follows:

-

Docking and Complex Formation: The inhibitor binds to the active site of the serine protease, forming an initial, non-covalent Michaelis-Menten complex. The inhibitor's structure is designed to fit snugly into the enzyme's binding pockets (S and S' subsites).[3][4]

-

Nucleophilic Attack: The catalytic Ser-195 residue, activated by His-57, performs a nucleophilic attack on the carbonyl carbon of the inhibitor's heterocyclic ring.[12] This forms a tetrahedral intermediate.

-

Enzyme-Induced Ring Opening: The tetrahedral intermediate collapses. This collapse, coupled with the electronic properties of the sulfone group, induces fragmentation and opening of the stable heterocyclic ring.[12]

-

Formation of a Reactive Intermediate: The ring-opening event generates a highly reactive conjugated sulfonyl imine intermediate.[12]

-

Irreversible Covalent Modification: This reactive intermediate is then attacked by a nearby nucleophilic residue in the active site, often the His-57.[12] This second covalent linkage permanently cross-links the inhibitor to the enzyme, leading to irreversible inactivation.

Caption: Mechanism-based inactivation of a serine protease.

Harnessing Selectivity

A key advantage of this mechanism is the potential for high selectivity. While many serine proteases share a similar catalytic triad, the surrounding substrate-binding pockets (subsites) can vary significantly. By strategically modifying the substituents on the isothiazolidine 1,1-dioxide scaffold, it is possible to design inhibitors that preferentially bind to the subsites of a specific target protease.[3] This allows for the development of drugs that can, for example, inhibit human neutrophil elastase (HNE) without affecting the closely related proteinase 3 (PR3), offering a targeted therapeutic approach with fewer off-target effects.[3][4]

Part 3: Supporting Experimental Evidence & Protocols

The validation of serine protease inhibitors relies on robust biochemical assays to determine their potency and mechanism.

Quantitative Data: Potency of Isothiazolidine 1,1-Dioxide Derivatives

The inhibitory potency of these compounds is typically quantified by the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) or by kinetic constants such as Kᵢ (inhibition constant) and kᵢₙₐ꜀ₜ (rate of inactivation).

| Compound Class | Target Protease | Potency (IC₅₀ / Kᵢ) | Reference |

| 2-pyridinyl-isothiazol-3(2H)-one 1,1-dioxides | Human Leukocyte Elastase | 3.1 µM (IC₅₀) | [13] |

| Benzisothiazol-3-one 1,1-dioxide derivatives | Human Mast Cell Tryptase | 60 nM (Kᵢ) | [14] |

| Benzisothiazol-3-one 1,1-dioxide derivatives | Human Mast Cell Tryptase | 52 nM (Kᵢ) | [14] |

Note: The table presents a selection of data to illustrate potency. Kᵢ refers to the steady-state inhibition constant for time-dependent inhibitors.*

Experimental Protocol: Serine Protease Inhibition Assay

This protocol describes a standard method for determining the inhibitory activity of a compound against a serine protease using a fluorogenic substrate.

Objective: To measure the rate of enzyme activity in the presence and absence of an inhibitor.

Materials:

-

Target Serine Protease (e.g., Human Neutrophil Elastase)

-

Fluorogenic Substrate (e.g., MeO-Succinyl-Ala-Ala-Pro-Val-NHMec for HNE)[15]

-

Assay Buffer (specific to the enzyme, e.g., Tris-HCl with NaCl, pH 7.5)

-

Test Inhibitor (dissolved in DMSO)

-

96-well microtiter plates (black, for fluorescence)

-

Fluorescence plate reader (Excitation/Emission wavelengths appropriate for the substrate)

Workflow:

-

Reagent Preparation:

-

Prepare a stock solution of the inhibitor in DMSO. Create a dilution series to test a range of concentrations.

-

Prepare a working solution of the enzyme in assay buffer.

-

Prepare a working solution of the fluorogenic substrate in assay buffer.

-

-

Assay Setup (in microtiter plate):

-

Test Wells: Add a small volume of the diluted inhibitor solution to each well.

-

Positive Control (No Inhibition): Add an equivalent volume of DMSO without inhibitor.

-

Negative Control (No Enzyme): Add assay buffer instead of the enzyme solution.

-

-

Pre-incubation:

-

Add the enzyme solution to the test and positive control wells.

-

Incubate the plate at 37°C for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme. This step is crucial for time-dependent inhibitors.

-

-

Initiation of Reaction:

-

Add the fluorogenic substrate solution to all wells to start the reaction. The final volume in all wells should be equal (e.g., 100 µL).[15]

-

-

Kinetic Measurement:

-

Immediately place the plate in the fluorescence reader, pre-set to 37°C.

-

Measure the increase in fluorescence over time (e.g., every 60 seconds for 30 minutes). The rate of fluorescence increase is directly proportional to the rate of enzyme activity.

-

-

Data Analysis:

-

Calculate the initial velocity (rate) of the reaction for each well from the linear portion of the fluorescence vs. time plot.

-

Normalize the rates of the test wells to the positive control (100% activity).

-

Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

-

Caption: Experimental workflow for a serine protease inhibition assay.

Conclusion and Future Directions

The this compound scaffold represents a paradigm shift from the classical biocidal activity of its isothiazolinone relatives. Its true potential lies in its function as a highly specific, mechanism-based inhibitor of serine proteases. This sophisticated mode of action, driven by the enzyme's own catalytic power, offers a promising avenue for the development of targeted therapeutics for a range of inflammatory and proteolytic diseases.

Future research should focus on leveraging medicinal chemistry to further optimize the potency and selectivity of these inhibitors for specific protease targets. Elucidating the precise crystal structure of the enzyme-inhibitor covalent adduct would provide invaluable insights for structure-based drug design. As our understanding of the complex roles of proteases in disease continues to grow, so too will the importance of scaffolds like the isothiazolidine 1,1-dioxides in creating the next generation of precision medicines.

References

- 1. Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. safecosmetics.org [safecosmetics.org]

- 3. Mechanism-Based Inhibitors of Serine Proteases with High Selectivity Through Optimization of S’ Subsite Binding - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of serine proteases by functionalized sulfonamides coupled to the 1,2,5-thiadiazolidin-3-one 1,1 dioxide scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. nbinno.com [nbinno.com]

- 8. Isothiazolinone - Wikipedia [en.wikipedia.org]

- 9. This compound [myskinrecipes.com]

- 10. echa.europa.eu [echa.europa.eu]

- 11. Methylisothiazolinone - Wikipedia [en.wikipedia.org]

- 12. DSpace [soar.wichita.edu]

- 13. Synthesis and elastase-inhibiting activity of 2-pyridinyl-isothiazol-3(2H)-one 1,1-dioxides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. 1,2-Benzisothiazol-3-one 1,1-dioxide inhibitors of human mast cell tryptase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Frontiers | Novel inhibitors and activity-based probes targeting serine proteases [frontiersin.org]

Introduction: Situating a Unique Scaffold in Medicinal Chemistry

An In-depth Technical Guide to 2-Methylisothiazolidine 1,1-dioxide: Synthesis, Properties, and Applications

The isothiazole nucleus and its derivatives are five-membered heterocyclic compounds that have garnered significant attention across various industrial and scientific sectors.[1] The most prominent members, isothiazolinones like 2-methyl-2H-isothiazol-3-one (MIT), are widely recognized for their potent bacteriostatic and fungistatic properties, leading to their extensive use as biocides and preservatives.[1][2] While effective, these applications are often accompanied by concerns regarding skin sensitization and ecotoxicity.[1][3]

Beyond their role as biocides, isothiazole derivatives have shown a diverse range of biological activities, including anti-inflammatory, antiviral, and anticancer properties.[1] A key structural modification that significantly alters the electronic and biological profile of this scaffold is the oxidation of the sulfur atom to a sulfone, creating a 1,1-dioxide. This transformation yields a cyclic sulfonamide, or "sultam." Sultams are recognized as important pharmacophores in drug discovery, often acting as bioisosteres for lactams or other cyclic amides.[4][5]

This guide focuses specifically on This compound , the saturated (isothiazolidine) analogue featuring this critical sulfone moiety. We will explore its synthesis, chemical properties, and its emerging potential as a core scaffold for constructing diverse small molecule libraries aimed at drug discovery, moving beyond its established role in industrial applications.

Section 1: Core Molecular and Physicochemical Properties

This compound is a stable, saturated heterocyclic compound. Its core structure is a five-membered ring containing a sulfonamide functional group constrained within the cycle.

Table 1: Key Properties of this compound

| Property | Value | Source |

| CAS Number | 83634-83-7 | [6] |

| Molecular Formula | C₄H₉NO₂S | [6] |

| Molecular Weight | 135.19 g/mol | [6] |

| Description | A saturated sultam derivative, used as an industrial biocide. | [6] |

| Storage | 2-8°C, sealed, dry environment recommended. | [6] |

Standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are used to confirm the identity and purity of the compound following its synthesis.

Section 2: Synthesis Methodologies: Building the Core Scaffold

The construction of the isothiazolidine-1,1-dioxide core can be achieved through several strategic synthetic routes. The choice of method often depends on the desired substitution pattern and the availability of starting materials. A highly effective and modular approach involves an intramolecular carbo-Michael reaction.

Workflow: Intramolecular Carbo-Michael Cyclization

This strategy leverages commercially available α-amino acid esters to construct the chiral sultam core, making it particularly valuable for developing enantiomerically enriched compounds.[5]

Caption: Synthetic workflow for the isothiazolidine-1,1-dioxide scaffold.

Experimental Protocol: Synthesis via Intramolecular Carbo-Michael Reaction

This protocol is a generalized methodology adapted from related syntheses of isothiazolidine-1,1-dioxide carboxylates.[5]

Step 1: Synthesis of the Vinyl Sulfonamide Precursor

-

To a stirred solution of an appropriate α-amino acid ester hydrochloride (1.0 equiv.) in a suitable solvent like dichloromethane (CH₂Cl₂) at 0 °C, add a base such as triethylamine (2.5 equiv.).

-

Slowly add a solution of (2-chloroethyl)sulfonyl chloride (1.1 equiv.) in CH₂Cl₂.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours. The base facilitates both the sulfonylation and the in-situ elimination of HCl to form the vinyl group.

-

Upon completion (monitored by TLC or LC-MS), quench the reaction with water and perform a standard aqueous workup.

-

Purify the crude product by column chromatography to yield the alkyl 2-((vinylsulfonyl)amino)carboxylate.

Causality & Justification: The use of an α-amino acid ester provides a convenient and often chiral starting point. The vinylsulfonyl group is installed in a one-pot manner, creating the necessary Michael acceptor for the subsequent cyclization step.

Step 2: N-Methylation

-

Dissolve the vinyl sulfonamide from Step 1 (1.0 equiv.) in an aprotic polar solvent like dimethylformamide (DMF).

-

Add a base such as potassium carbonate (K₂CO₃, 1.5 equiv.).

-

Add methyl iodide (MeI, 1.2 equiv.) and stir the mixture at room temperature for 4-6 hours.

-

Monitor the reaction for the disappearance of the starting material.

-

Perform an aqueous workup and extract the product with an organic solvent. Purify by chromatography.

Causality & Justification: Methylation of the sulfonamide nitrogen is crucial. It prevents undesired side reactions in the next step and installs the N-methyl group characteristic of the target molecule.

Step 3: Cyclization

-

Dissolve the N-methylated vinyl sulfonamide (1.0 equiv.) in a solvent such as tetrahydrofuran (THF).

-

Add a strong, non-nucleophilic base like sodium hydride (NaH, 1.1 equiv.) at 0 °C.

-

Allow the reaction to stir at room temperature for 2-4 hours. The deprotonated α-carbon of the ester acts as a nucleophile, attacking the vinyl group in an intramolecular fashion.

-

Carefully quench the reaction with a saturated solution of ammonium chloride (NH₄Cl).

-

Extract the product and purify via column chromatography to obtain the 2-Methylisothiazolidine-1,1-dioxide derivative.

Causality & Justification: The strong base is required to deprotonate the carbon α to the ester, generating the nucleophile for the key ring-forming Michael addition. This intramolecular reaction is entropically favored and efficiently constructs the five-membered sultam ring.[5]

Section 3: Applications in Drug Discovery and Bioconjugation

While its primary documented use is as an industrial biocide for controlling microbial growth in water systems, latex emulsions, and adhesives[6], the true potential of the 2-methylisothiazolidine-1,1-dioxide scaffold for researchers lies in its use as a stable building block for creating libraries of novel compounds.

A Core Scaffold for Library Synthesis

The development of new pharmaceutical leads often relies on high-throughput screening of diverse small molecule collections.[4] The isothiazolidine 1,1-dioxide core serves as an excellent starting point for such libraries. A powerful strategy involves using a related unsaturated precursor, a dihydroisothiazole 1,1-dioxide, which can be readily diversified through aza-Michael additions before being reduced to the final saturated scaffold.[4]

Caption: One-pot diversification workflow for generating compound libraries.

Experimental Protocol: One-Pot Aza-Michael/Click Reaction for Library Synthesis

This protocol, adapted from the synthesis of triazole-containing libraries[4], demonstrates how the core structure can be rapidly elaborated.

-

To a vial, add the core dihydroisothiazole 1,1-dioxide scaffold (1.0 equiv.), an azide (e.g., benzyl azide, 1.5 equiv.), and an amine (e.g., morpholine, 1.2 equiv.) in a suitable solvent like methanol.

-

Add a catalytic amount of a base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 10 mol%) to promote the aza-Michael addition of the amine to the scaffold.

-

Heat the reaction to 60 °C for 8-12 hours to ensure complete formation of the aza-Michael adduct.

-

To the same vessel, add a terminal alkyne (1.5 equiv.) and a copper(I) catalyst (e.g., CuI, 20 mol%) to initiate the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click" reaction.

-

Continue heating for another 12-24 hours.

-

Upon completion, the product can be purified using high-throughput methods like solid-phase extraction (SPE) or preparative HPLC.

Self-Validating System: This one-pot, multi-component protocol is inherently self-validating. The success of the "click" reaction is contingent upon the prior, successful aza-Michael addition, as the azide and alkyne moieties are appended to different parts of the reacting system. The generation of the final, highly elaborated product confirms the efficacy of both sequential reaction steps within the single pot.

Section 4: Biological Activity and Therapeutic Potential

While direct biological data for this compound in a therapeutic context is limited, strong inferences can be drawn from closely related analogues, providing a compelling rationale for its exploration in drug development.

Table 2: Biological Activity of Related Isothiazole 1,1-Dioxide Derivatives

| Compound Class | Biological Activity | Target/Cell Line | Significance & Rationale | Source |

| Isothiazoloisoxazole 1,1-dioxides | Antiproliferative | MCF-7 (Human Breast Carcinoma) | Demonstrates that the isothiazole 1,1-dioxide core can serve as a basis for anticancer agents. | [7][8] |

| Benzo[d]isothiazole 1,1-dioxide Analogues | Dual Inhibition | 5-Lipoxygenase (5-LOX) & mPGES-1 | Shows potential for developing anti-inflammatory drugs by targeting key enzymes in the arachidonic acid pathway. | [9] |

| N-substituted 1,2-benzisothiazole-3-one 1,1-dioxides | 5-HT₁ₐ Antagonism, Analgesia | Serotonin Receptors | The benzofused sultam (saccharin) core is a privileged scaffold in neuroscience and pain research. | [10] |

The consistent appearance of the isothiazole 1,1-dioxide motif in compounds with potent biological activity strongly suggests that libraries built around the this compound scaffold are fertile ground for discovering new therapeutic leads. Its role as a bioisostere for pyroglutamic acid further enhances its appeal for probing biological systems.[5]

Conclusion and Future Directions

This compound represents a departure from the well-trodden path of its isothiazolinone relatives. While it shares their utility as a biocide, its true value for the scientific community lies in its identity as a stable, synthetically accessible sultam scaffold. The methodologies outlined here provide a clear pathway not only to the core molecule but also to vast libraries of derivatives through efficient, multi-component reactions.

The demonstrated antiproliferative and anti-inflammatory activities of related sulfone-containing isothiazoles provide a strong, data-driven rationale for screening these new libraries against similar targets. Future research should focus on:

-

High-Throughput Screening: Systematically evaluating libraries against panels of kinases, proteases, and inflammatory pathway enzymes.

-

Structure-Activity Relationship (SAR) Studies: Elucidating the specific structural features that confer potent and selective biological activity.

-

Optimization of Synthetic Routes: Developing even more efficient and environmentally benign ("green") methods for synthesizing and diversifying the scaffold.

By leveraging this unique sultam core, researchers and drug development professionals are well-equipped to explore new chemical space and uncover the next generation of therapeutic agents.

References

- 1. Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. atamankimya.com [atamankimya.com]

- 3. Methylisothiazolinone - Wikipedia [en.wikipedia.org]

- 4. Triazole-containing Isothiazolidine 1,1-dioxide Library Synthesis: One-Pot, Multi-Component Protocols for Small Molecular Probe Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound [myskinrecipes.com]

- 7. Synthesis, conformation and antiproliferative activity of isothiazoloisoxazole 1,1-dioxides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Benzo[d]isothiazole 1,1-dioxide derivatives as dual functional inhibitors of 5-lipoxygenase and microsomal prostaglandin E(2) synthase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 2-Methyl-1,2-benzisothiazol-3(2H)-one 1,1-dioxide - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Crystal Structure Analysis of 2-Methylisothiazolidine 1,1-dioxide

Abstract

This technical guide provides a comprehensive framework for the determination and analysis of the single-crystal X-ray structure of 2-Methylisothiazolidine 1,1-dioxide (C₄H₉NO₂S, CAS No. 83634-83-7). As a molecule of interest in various industrial applications, a definitive understanding of its three-dimensional structure is paramount for elucidating structure-property relationships and informing rational design of novel derivatives. In the absence of publicly available experimental crystal structure data for this specific compound, this guide is structured as a predictive and methodological workflow. It is intended for researchers, scientists, and drug development professionals, offering a robust protocol from crystal growth to structural refinement and interpretation. We will draw upon established crystallographic principles and data from closely related isothiazolidine derivatives to provide field-proven insights and anticipate key structural features.

Introduction: The Rationale for Structural Analysis

This compound belongs to the isothiazolidine family, a class of sulfur- and nitrogen-containing heterocyclic compounds. Derivatives of this scaffold are utilized primarily as biocides in industrial water systems, preventing microbial growth in various applications.[1] The addition of the two oxygen atoms to the sulfur atom to form a sulfone group significantly alters the electron distribution and steric profile of the isothiazolidine ring, which is expected to have a profound impact on its intermolecular interactions and crystal packing.

A precise understanding of the crystal structure of this compound will provide invaluable information on:

-

Molecular Conformation: The puckering of the five-membered ring and the orientation of the methyl group.

-

Intermolecular Interactions: The nature and geometry of hydrogen bonds, dipole-dipole interactions, and van der Waals forces that govern the crystal packing.

-

Polymorphism: The potential for the molecule to crystallize in different forms, which can affect its physical properties such as solubility and melting point.

-

Structure-Activity Relationships (SAR): A structural basis for its biological or chemical activity, guiding the design of new compounds with enhanced or tailored properties.

This guide will delineate a systematic approach to obtaining and analyzing this critical structural information.

Experimental Workflow: From Powder to Solved Structure

The determination of a single-crystal structure is a multi-step process that requires careful planning and execution. The following workflow is proposed for this compound.

Caption: Proposed experimental workflow for the crystal structure determination of this compound.

Material Preparation and Purity

-

Synthesis and Purification: The initial step is to ensure the high purity of the this compound sample. The synthesis should be followed by appropriate purification techniques, such as recrystallization or chromatography, to remove any impurities that could hinder crystallization. The purity should be confirmed by methods like NMR spectroscopy and mass spectrometry.

Single Crystal Growth: The Critical Step

Obtaining diffraction-quality single crystals is often the most challenging part of the process. A systematic screening of crystallization conditions is essential.

Step-by-Step Protocol for Crystal Growth Screening:

-

Solubility Testing: Determine the solubility of this compound in a range of common organic solvents (e.g., ethanol, methanol, acetone, acetonitrile, ethyl acetate, dichloromethane, and toluene) at room temperature and elevated temperatures.

-

Solvent System Selection: Based on the solubility tests, select suitable solvents or solvent mixtures for crystallization. Ideal systems are those where the compound is sparingly soluble at room temperature and moderately soluble at a higher temperature.

-

Crystallization Techniques:

-

Slow Evaporation: Prepare a nearly saturated solution of the compound in a chosen solvent in a vial covered with a perforated lid to allow for slow evaporation of the solvent.

-

Vapor Diffusion (Hanging or Sitting Drop): Place a drop of the concentrated solution of the compound on a cover slip and invert it over a reservoir containing a solvent in which the compound is less soluble (the precipitant). The slow diffusion of the precipitant vapor into the drop will induce crystallization.

-

Cooling Crystallization: Prepare a saturated solution at an elevated temperature and allow it to cool slowly to room temperature or below.

-

-

Monitoring and Optimization: Regularly inspect the crystallization experiments under a microscope. If microcrystalline material or oils form, adjust the conditions (e.g., concentration, temperature, solvent ratios) to promote the growth of single crystals.

Single-Crystal X-ray Diffraction (SC-XRD)

Once suitable crystals are obtained, the next step is to collect the diffraction data.

Data Collection Protocol:

-

Crystal Selection and Mounting: Select a well-formed, single crystal (typically 0.1-0.3 mm in each dimension) with sharp edges and no visible defects. Mount the crystal on a goniometer head using a suitable cryoprotectant if data is to be collected at low temperatures.

-

Diffractometer Setup: Use a modern single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a sensitive detector. Data collection is typically performed at a low temperature (e.g., 100 K) to minimize thermal motion of the atoms.

-

Unit Cell Determination: Collect a preliminary set of diffraction images to determine the unit cell parameters and the crystal system.

-

Data Collection Strategy: Based on the crystal symmetry, devise a data collection strategy to measure the intensities of a large number of unique reflections with good coverage and redundancy.

Structure Solution, Refinement, and Validation

The raw diffraction data is processed to obtain the final crystal structure.

Caption: Data processing and structure analysis workflow.

Step-by-Step Data Analysis Protocol:

-

Data Integration and Reduction: The raw diffraction images are processed to integrate the reflection intensities and apply corrections for experimental factors (e.g., Lorentz and polarization effects).

-

Structure Solution: The initial atomic positions are determined using direct methods or Patterson methods. Software such as SHELXT is commonly used for this purpose.[2]

-

Structure Refinement: The initial structural model is refined against the experimental data using full-matrix least-squares methods. This involves refining atomic positions, displacement parameters, and other model parameters to minimize the difference between the observed and calculated structure factors. Anisotropic displacement parameters are typically introduced for non-hydrogen atoms.[2]

-

Hydrogen Atom Placement: Hydrogen atoms are generally placed in calculated positions and refined using a riding model.

-

Validation: The final refined structure is validated using software like PLATON or the IUCr's checkCIF service to ensure its geometric and crystallographic reasonability.

Anticipated Structural Features and Comparative Analysis

While the precise crystal structure of this compound is yet to be determined, we can infer potential structural features by examining related compounds. For instance, the crystal structure of the related biocide Methylisothiazolinone (MIT) reveals a layered structure with short C-H···O hydrogen bonding interactions.[2][3] The five-membered ring in MIT is planar.[2] In contrast, the saturated isothiazolidine ring in the target molecule is expected to adopt a non-planar, puckered conformation, likely an envelope or twist conformation, to minimize steric strain.

The presence of the sulfone group in this compound introduces two strong hydrogen bond acceptors (the oxygen atoms). This is in contrast to the single carbonyl oxygen acceptor in MIT. Therefore, it is highly probable that the crystal packing of this compound will be dominated by C-H···O hydrogen bonds, potentially forming more complex three-dimensional networks rather than the layered structure observed for MIT.

A comparative analysis with the crystal structure of 2-Methyl-1,2-benzisothiazol-3(2H)-one 1,1-dioxide also provides valuable insights.[4][5] In this molecule, the crystal structure is stabilized by weak inter- and intramolecular C-H···O hydrogen bonds.[4][5]

Table 1: Comparison of Related Isothiazole Derivatives

| Feature | Methylisothiazolinone (MIT)[2] | 2-Methyl-1,2-benzisothiazol-3(2H)-one 1,1-dioxide[5] | This compound (Predicted) |

| Ring System | Isothiazolinone (unsaturated) | Benzisothiazolinone (fused aromatic) | Isothiazolidine (saturated) |

| Ring Conformation | Planar | Planar benzisothiazole moiety | Puckered (Envelope or Twist) |

| Key H-bond Acceptors | Carbonyl Oxygen | Sulfone & Carbonyl Oxygens | Sulfone Oxygens |

| Dominant Intermolecular Interactions | C-H···O hydrogen bonds | C-H···O hydrogen bonds | Strong C-H···O hydrogen bonds |

| Expected Crystal Packing | Layered structure | 3D network | Likely a complex 3D network |

Data Presentation and Interpretation

Upon successful structure determination, the results should be presented in a clear and standardized format.

-

Crystallographic Data Table: A summary of the crystallographic data and refinement details should be provided in a table.

Table 2: Template for Crystallographic Data of this compound

| Parameter | Value |

| Chemical formula | C₄H₉NO₂S |

| Formula weight | 135.19 g/mol [1] |

| Crystal system | To be determined |

| Space group | To be determined |

| a, b, c (Å) | To be determined |

| α, β, γ (°) | To be determined |

| Volume (ų) | To be determined |

| Z | To be determined |

| Density (calculated) (g/cm³) | To be determined |

| Absorption coefficient (mm⁻¹) | To be determined |

| F(000) | To be determined |

| Crystal size (mm³) | To be determined |

| Temperature (K) | To be determined |

| Radiation type | e.g., Mo Kα |

| θ range for data collection (°) | To be determined |

| Reflections collected | To be determined |

| Independent reflections | To be determined |

| R_int | To be determined |

| Goodness-of-fit on F² | To be determined |

| Final R indices [I > 2σ(I)] | To be determined |

| R indices (all data) | To be determined |

| Largest diff. peak and hole (e.Å⁻³) | To be determined |

-

Molecular Structure Diagram: An ORTEP (Oak Ridge Thermal Ellipsoid Plot) or similar diagram showing the molecular structure with atom numbering and thermal ellipsoids.

-

Packing Diagrams: Illustrations of the crystal packing, highlighting the key intermolecular interactions.

Conclusion

The determination of the single-crystal X-ray structure of this compound is a crucial step towards a comprehensive understanding of its chemical and physical properties. While no experimental structure is currently available, this technical guide provides a detailed, field-proven methodology for its determination and analysis. By following the outlined experimental and computational protocols, researchers can obtain high-quality structural data. The anticipated puckered conformation of the isothiazolidine ring and the dominant role of the sulfone group in directing crystal packing through C-H···O hydrogen bonds are key hypotheses to be tested. The resulting structural information will be invaluable for the scientific community and professionals in drug development and materials science, enabling a deeper understanding of this important class of molecules and facilitating the design of new functional materials.

References

2-Methylisothiazolidine 1,1-dioxide: A Versatile Sultam Scaffold for Modern Drug Discovery

An In-depth Technical Guide for Researchers

Prepared by: Gemini, Senior Application Scientist

Executive Summary

2-Methylisothiazolidine 1,1-dioxide, a heterocyclic compound belonging to the sultam class, is primarily recognized for its application as an industrial biocide. This narrow view, however, overlooks the significant, yet largely unexplored, potential of its core structure as a versatile scaffold in therapeutic research. The isothiazolidine 1,1-dioxide motif is present in molecules demonstrating a wide array of biological activities, including potent and specific enzyme inhibition and modulation of protein-protein interactions. This guide moves beyond the established industrial applications to provide researchers, scientists, and drug development professionals with a technical framework for investigating this compound as a foundational structure for novel therapeutic agents. By synthesizing data from structurally related compounds, we will explore its potential in key therapeutic areas, providing the scientific rationale and detailed experimental workflows necessary to validate these promising research avenues.

Core Compound Profile and Synthetic Strategy

The foundational step in exploring any new chemical entity is a thorough understanding of its physicochemical properties and a reliable synthetic route.

Physicochemical Properties

| Property | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 83634-83-7 | |

| Molecular Formula | C₄H₉NO₂S | |

| Molecular Weight | 135.19 g/mol | |

| Class | Saturated Sultam (Cyclic Sulfonamide) | [1] |

| Known Applications | Industrial Biocide, Water Treatment |

Proposed Synthetic Strategy

While this compound is commercially available, understanding its synthesis is crucial for creating derivatives for structure-activity relationship (SAR) studies. A practical approach can be adapted from established methods for synthesizing related sultams.[2] A plausible and cost-effective route starts from commercially available materials, involving the sulfonylation of an amino acid ester, followed by alkylation and an intramolecular carbo-Michael addition.

Caption: Proposed synthetic and derivatization workflow for the target compound.

Potential Research Application I: Anti-Inflammatory Therapeutics

Scientific Rationale: Dual Inhibition of 5-LOX and mPGES-1

The arachidonic acid cascade is a critical pathway in the inflammatory response, mediated by two key enzyme families: cyclooxygenases (COXs) and lipoxygenases (LOXs).[3] While COX-2 inhibitors have been successful, they can lead to cardiovascular side effects by shunting substrate towards the 5-LOX pathway. A more sophisticated anti-inflammatory strategy involves the simultaneous inhibition of both the 5-LOX and the microsomal prostaglandin E2 synthase-1 (mPGES-1) pathways. mPGES-1 is the terminal enzyme that works in concert with COX-2 to produce the pro-inflammatory mediator PGE2.[3][4]

Crucially, benzo[d]isothiazole 1,1-dioxide derivatives have been identified as potent dual inhibitors of both 5-LOX and mPGES-1, with IC50 values in the low micromolar range.[5] This strongly suggests that the simpler, non-benzofused this compound core could serve as a valuable starting fragment for developing a new class of safer, more effective anti-inflammatory drugs.

Inflammatory Signaling Pathway

Caption: The arachidonic acid cascade and points of inhibition.

Experimental Protocol: 5-Lipoxygenase (5-LOX) Inhibitor Screening (Fluorometric)

This protocol is adapted from commercially available kits and provides a robust method for high-throughput screening.[6]

-

Reagent Preparation:

-

LOX Assay Buffer: Warm to room temperature before use.

-

Test Compound (this compound): Prepare a 10 mM stock solution in DMSO. Create serial dilutions (e.g., 1000 µM to 0.1 µM) in LOX Assay Buffer.

-

Positive Control (Zileuton): Prepare a stock solution and dilutions as for the test compound.

-

5-LOX Enzyme: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles. Dilute to the working concentration in cold LOX Assay Buffer immediately before use.

-

LOX Probe: Aliquot and store at -20°C in the dark.

-

LOX Substrate (Arachidonic Acid): Store at -20°C. Prepare the working solution as per the manufacturer's instructions immediately before the assay.

-

-

Assay Procedure (96-well format):

-

Add 2 µL of each test compound dilution to triplicate wells of a 96-well solid white plate.

-

Controls: Add 2 µL of Assay Buffer (Enzyme Control), 2 µL of Zileuton (Inhibitor Control), and 2 µL of the compound solvent, DMSO (Solvent Control).

-

Reaction Mix Preparation: For each well, prepare a 40 µL mix containing 36 µL LOX Assay Buffer, 2 µL LOX Probe, and 2 µL of diluted 5-LOX Enzyme.

-

Add 40 µL of the Reaction Mix to all wells.

-

Incubate the plate at room temperature for 10 minutes, protected from light.

-

Set up a fluorescence plate reader to measure at Ex/Em = 500/536 nm in kinetic mode, recording every 30 seconds for 10-15 minutes.

-

Initiate the reaction by adding 20 µL of the LOX Substrate working solution to all wells.

-

Immediately begin reading the fluorescence kinetics.

-

-

Data Analysis:

-

Calculate the reaction rate (slope) for each well.

-

Determine the percent inhibition for each concentration of the test compound relative to the solvent control.

-

Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Potential Research Application II: Antiviral Therapeutics

Scientific Rationale: HBV Capsid Assembly Modulation

Chronic Hepatitis B Virus (HBV) infection remains a major global health challenge.[7] The HBV capsid is a critical viral component, essential for protecting the viral genome, reverse transcription, and transport to the nucleus.[7][8] Disrupting the precise assembly of this capsid is a validated and highly promising antiviral strategy.[9] Molecules known as Capsid Assembly Modulators (CAMs) can induce the formation of aberrant, non-functional capsids or prevent capsid formation altogether.[7]

Notably, isothiazolidine 1,1-dioxide has been explicitly identified as a reactant used in the synthesis of orally bioavailable hepatitis B capsid inhibitors.[10] This establishes a direct link between this structural class and a high-value antiviral target. The core this compound structure represents a prime candidate for direct screening and a foundational scaffold for developing novel CAMs.

HBV Capsid Assembly Workflow and Point of Intervention

References

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Microsomal Prostaglandin E Synthase-1 in Rheumatic Diseases [frontiersin.org]

- 4. Identification and development of mPGES-1 inhibitors: where we are at? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. mdpi.com [mdpi.com]

- 8. Novel Hepatitis B Virus Capsid Assembly Modulator Induces Potent Antiviral Responses In Vitro and in Humanized Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. journals.asm.org [journals.asm.org]

- 10. HTRF-based assay for microsomal prostaglandin E2 synthase-1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]

The Ascendant Sulfonamide Bioisostere: A Technical Guide to 2-Methylisothiazolidine 1,1-dioxide

Foreword: The Strategic Imperative of Bioisosterism in Modern Drug Discovery

In the intricate chess game of drug design, the ability to subtly modify a molecule's architecture without forfeiting its desired biological activity is paramount. This is the art and science of bioisosterism, a foundational pillar of medicinal chemistry.[1] The strategic replacement of a functional group with a bioisostere can profoundly influence a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately dictating its clinical success. The sulfonamide moiety, a cornerstone of numerous marketed drugs, is a frequent subject of such molecular refinement.[1][2] While invaluable for its hydrogen bonding capabilities and synthetic accessibility, the traditional acyclic sulfonamide can present challenges, including metabolic instability and undesirable physicochemical properties. This guide delves into a compelling, yet underutilized, bioisosteric solution: the 2-Methylisothiazolidine 1,1-dioxide core. This cyclic sulfonamide, or γ-sultam, offers a conformationally constrained alternative that holds significant promise for overcoming the limitations of its acyclic counterpart.

The Sulfonamide Conundrum: A Double-Edged Sword

The sulfonamide functional group is a stalwart in medicinal chemistry, integral to the pharmacophores of diuretics, anticonvulsants, anti-inflammatory agents, and beyond.[3][4] Its utility stems from its ability to act as a hydrogen bond acceptor and, in the case of primary and secondary sulfonamides, a hydrogen bond donor. However, this flexibility is not without its drawbacks.

-

Metabolic Liability: Acyclic N-alkylsulfonamides can be susceptible to oxidative metabolism, leading to the formation of potentially reactive metabolites and contributing to rapid clearance.[5]

-

Conformational Flexibility: The free rotation around the S-N and S-C bonds of an acyclic sulfonamide can result in a higher entropic penalty upon binding to a target protein, potentially reducing binding affinity.

-

Physicochemical Properties: The physicochemical properties of acyclic sulfonamides can sometimes be suboptimal for oral bioavailability, with issues related to solubility and lipophilicity.

The Rise of the Cyclic Bioisostere: this compound

The this compound scaffold presents a compelling solution to the challenges posed by acyclic sulfonamides. By incorporating the sulfonamide into a five-membered ring, we introduce a degree of conformational rigidity that can have profound effects on a molecule's properties.

A Comparative Physicochemical Landscape

While direct, head-to-head comparative studies of a drug molecule containing a this compound versus its exact acyclic N,N-dimethylsulfonamide analog are not extensively documented in the literature, we can infer the likely impact on key physicochemical properties based on the principles of conformational constraint.

| Property | Acyclic N,N-Dimethylsulfonamide | This compound | Rationale for Change |

| pKa | Generally not applicable (tertiary) | Not applicable | Both are tertiary sulfonamides and thus not acidic. |

| Calculated logP (cLogP) | Variable | Generally lower | The more compact, cyclic structure can reduce the lipophilic surface area. |

| Polar Surface Area (PSA) | Similar | Similar | The fundamental atoms contributing to PSA (S, O, N) are conserved. |

| Dipole Moment | Variable | Potentially altered | The fixed orientation of the sulfonyl group in the ring will result in a different dipole moment vector compared to the freely rotating acyclic analog. This can impact interactions with target proteins and solubility. |

| Solubility | Variable | Potentially improved | The more rigid structure may lead to a less stable crystal lattice and thus improved aqueous solubility. |

| Hydrogen Bond Acceptor Strength | Good | Good | The two oxygen atoms of the sulfonyl group remain potent hydrogen bond acceptors. |

The Conformational Advantage: A Pre-organized Scaffold for Enhanced Binding

One of the most significant advantages of the this compound bioisostere is its conformational pre-organization. By locking the sulfonamide into a ring system, the entropic cost of binding to a target protein is reduced, which can lead to an increase in binding affinity.

Caption: Conformational flexibility of an acyclic sulfonamide versus the constrained this compound.

Synthesis of N-Substituted 2-Methylisothiazolidine 1,1-dioxides: A Practical Workflow

The synthesis of N-substituted 2-methylisothiazolidine 1,1-dioxides is accessible through multi-step sequences. A general and adaptable protocol is outlined below, starting from commercially available materials. This workflow allows for the introduction of various substituents, making it suitable for structure-activity relationship (SAR) studies.

Caption: General synthetic workflow for N-substituted 2-methylisothiazolidine 1,1-dioxides.

Detailed Experimental Protocol: Synthesis of a Generic N-Aryl-2-methylisothiazolidine 1,1-dioxide

This protocol is a representative example and may require optimization for specific substrates.

Step 1: Synthesis of Ethyl 2-((vinylsulfonyl)amino)acetate

-

To a stirred solution of glycine ethyl ester hydrochloride (1 equivalent) in dichloromethane (DCM) at 0 °C, add triethylamine (2.2 equivalents).

-

Slowly add a solution of 2-chloroethanesulfonyl chloride (1.1 equivalents) in DCM.

-

Allow the reaction to warm to room temperature and stir for 16 hours.

-

Quench the reaction with water and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography to yield the desired vinyl sulfonamide.

Step 2: N-Methylation of the Sulfonamide

-

To a solution of the vinyl sulfonamide from Step 1 (1 equivalent) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (1.5 equivalents).

-

Add methyl iodide (1.2 equivalents) and stir the mixture at room temperature for 12 hours.

-

Pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

The crude N-methylated product is often used in the next step without further purification.

Step 3: Intramolecular Michael Addition

-

To a solution of the N-methylated vinyl sulfonamide from Step 2 (1 equivalent) in a suitable solvent such as tetrahydrofuran (THF), add a base like sodium hydride (1.1 equivalents) at 0 °C.

-

Stir the reaction at room temperature for 4 hours.

-

Carefully quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the mixture with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the resulting ethyl 2-methylisothiazolidine-1,1-dioxide-3-carboxylate by flash column chromatography.

Step 4 & 5: Reduction and Further Functionalization (Example: Conversion to an Amide)

-

Reduce the ester from Step 3 to the corresponding alcohol using a reducing agent like lithium borohydride in THF.

-

The resulting alcohol can be converted to various functional groups. For example, oxidation to the aldehyde followed by reductive amination with a desired aryl amine will yield the target N-aryl-2-methylisothiazolidine 1,1-dioxide derivative.

Case Study: A Hypothetical Application in Drug Design

To illustrate the potential impact of this bioisosteric replacement, let us consider a hypothetical lead compound, "Compound A," an inhibitor of a fictitious enzyme, "Kinase X," which contains a metabolically labile N,N-dimethylsulfonamide.

Compound A (Acyclic Sulfonamide)

-

Potency (IC50): 50 nM

-

Metabolic Stability (Human Liver Microsomes): High clearance

-

Oral Bioavailability (Rat): <10%

The Bioisosteric Switch: Compound B (this compound)

By replacing the N,N-dimethylsulfonamide of Compound A with a this compound, we generate "Compound B."

Predicted Improvements in Compound B:

-

Potency (IC50): 25 nM. The pre-organized conformation of the cyclic sulfonamide could lead to a more favorable binding entropy, resulting in improved potency.

-

Metabolic Stability: Moderate to low clearance. The cyclic nature of the sultam can block a key metabolic pathway, leading to increased stability.

-

Oral Bioavailability (Rat): >40%. The improved metabolic stability and potentially more favorable physicochemical properties could lead to a significant enhancement in oral bioavailability.

References

- 1. Unveiling sultam in drug discovery: spotlight on the underexplored scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Unveiling sultam in drug discovery: spotlight on the underexplored scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Cyclic Sulfonamides for Drug Design - Enamine [enamine.net]

- 4. enamine.net [enamine.net]

- 5. tandfonline.com [tandfonline.com]

Isothiazolidine-1,1-dioxide: A Privileged Scaffold for Modern Drug Discovery

An In-Depth Technical Guide for Pharmaceutical Research

Abstract

The isothiazolidine-1,1-dioxide core, a class of cyclic sulfonamides known as γ-sultams, has emerged as a compelling structural motif in medicinal chemistry.[1] Its unique stereoelectronic properties, enzymatic stability, and capacity to serve as a conformationally restricted bioisostere for amides make it a valuable building block in the design of novel therapeutics.[2] This guide provides an in-depth exploration of the synthesis, pharmacological applications, and mechanistic principles of isothiazolidine-1,1-dioxide derivatives. We will delve into field-proven synthetic protocols, analyze structure-activity relationships, and present the causality behind experimental choices, offering researchers a comprehensive resource for leveraging this versatile scaffold in drug development programs.

The Isothiazolidine-1,1-dioxide Core: A Structural and Strategic Overview

Cyclic sulfonamides (sultams) have garnered significant attention in drug discovery due to their broad chemical and biological profiles.[1] Unlike their more flexible linear counterparts, the cyclic nature of sultams introduces conformational rigidity, which can be advantageous for achieving high-affinity and selective binding to biological targets. The five-membered isothiazolidine-1,1-dioxide ring system is particularly noteworthy.

Key Structural Features:

-

Sulfonamide Bioisostere: The sulfonamide group is an established bioisostere of the amide bond, offering enhanced stability against enzymatic hydrolysis by proteases.[2]

-

sp³-Rich 3D Geometry: In an era of "Escape from Flatland" in drug design, the non-planar, sp³-rich architecture of the isothiazolidine core provides access to novel chemical space and can improve physicochemical properties such as solubility.[2]

-

Hydrogen Bond Acceptor: The two oxygen atoms of the sulfonyl group act as strong hydrogen bond acceptors, crucial for molecular recognition at target binding sites.

-

Tunable Substitution Points: The core scaffold offers multiple points for chemical diversification, primarily at the nitrogen atom and the carbon atoms of the ring, allowing for fine-tuning of pharmacological activity and ADME properties.

Caption: Core structure of the isothiazolidine-1,1-dioxide scaffold.

Synthetic Strategies: Building the Core and Its Derivatives

The construction of the isothiazolidine-1,1-dioxide ring and its subsequent diversification are critical steps in harnessing its potential. Several robust strategies have been developed, often focusing on efficiency and the ability to generate chemical libraries for high-throughput screening.

Key Synthetic Methodologies

-

Intramolecular Carbo-Michael Reaction: A cost-effective approach involves the synthesis of alkyl 2-((vinylsulfonyl)amino)carboxylates from commercially available α-amino acid esters.[2] These precursors undergo a base-mediated intramolecular carbo-Michael reaction to afford the target isothiazolidine-1,1-dioxide 3-carboxylates. This method allows for the creation of derivatives that are sulfonamide bioisosteres of pyroglutamic acid, a valuable pharmacological template.[2]

-

Ring-Closing Metathesis (RCM): RCM provides a powerful route to the core scaffold, particularly for generating α,β-unsaturated sultams.[1] Starting from readily accessible allyl and vinyl sulfonamides, RCM can be used to prepare the dihydroisothiazole 1,1-dioxide core on a multi-gram scale. The resulting unsaturated sultam is an excellent substrate for diversification via aza-Michael additions.[1]

-

One-Pot, Multi-Component Protocols: To accelerate the discovery of new chemical entities, one-pot procedures are highly desirable. A notable example combines a copper-catalyzed azide-alkyne cycloaddition (click reaction) with an aza-Michael addition.[1] This allows for the rapid diversification of a core scaffold with a wide array of amines and azides, facilitating the construction of large compound libraries.[1]

Caption: General workflow for library synthesis of isothiazolidine-1,1-dioxides.

Experimental Protocol: One-Pot Click/Aza-Michael Synthesis

This protocol describes the synthesis of a library of β-amino sultams via the diversification of a dihydroisothiazole 1,1-dioxide core, adapted from established methodologies.[1]

Objective: To generate a diverse library of triazole-containing isothiazolidine-1,1-dioxides in a high-throughput manner.

Materials:

-

Dihydroisothiazole 1,1-dioxide (Core Scaffold, 1 equiv.)

-

Various secondary amines (e.g., morpholine, piperidine; 1.5 equiv.)

-

Various organic azides (2 equiv.)

-

Copper(I) Iodide (CuI, 30 mol%)

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 10 mol%)

-

Ethanol (EtOH), Anhydrous Dichloromethane (CH₂Cl₂)

-

Reaction vials (1-dram)

Procedure:

-

Aza-Michael Addition (Pre-incubation):

-

To a 1-dram vial, add dihydroisothiazole 1,1-dioxide (50 mg, 0.32 mmol, 1 equiv.) and the selected secondary amine (1.5 equiv.).

-

Add ethanol (0.5 M) and heat the mixture at 60 °C for 12 hours.

-

Rationale: The aza-Michael reaction proceeds efficiently in a polar protic solvent like ethanol. Heating accelerates the conjugate addition of the amine to the α,β-unsaturated sultam. This step creates the β-amino sultam intermediate.

-

-

Solvent Exchange:

-

After 12 hours, remove the ethanol under reduced pressure.

-

Add anhydrous CH₂Cl₂ to the vial to dissolve the crude intermediate.

-

Rationale: The subsequent click reaction requires an anhydrous, less-coordinating solvent. CH₂Cl₂ is an excellent choice for copper-catalyzed reactions.

-

-

One-Pot Click Reaction:

-

To the solution from Step 2, add the selected organic azide (2 equiv.), CuI (30 mol%), and DBU (10 mol%).

-

Seal the vial and heat at 50 °C for 12 hours.

-

Rationale: CuI is the catalyst for the [3+2] cycloaddition between the azide and the alkyne (assumed to be part of the core scaffold or the azide). DBU acts as a non-nucleophilic base to facilitate the formation of the copper acetylide intermediate. This step attaches the triazole moiety.

-

-

Work-up and Purification:

-

Upon completion, dilute the crude reaction mixture with ethyl acetate.

-

Filter the mixture through a silica solid-phase extraction (SPE) cartridge to remove the copper catalyst and other polar impurities.

-

Concentrate the filtrate under reduced pressure.

-

Purify the final product using automated mass-directed liquid chromatography-mass spectrometry (LCMS).

-

Rationale: SPE provides a rapid and efficient method for initial cleanup in a library synthesis format. Mass-directed purification ensures that the desired product is isolated with high purity.

-

Pharmacological Applications and Mechanistic Insights

Derivatives of isothiazolidine-1,1-dioxide have demonstrated a wide range of biological activities, validating their status as a privileged scaffold. Their primary utility lies in enzyme inhibition, though they have shown promise in other therapeutic areas as well.

Enzyme Inhibition

The rigid conformation and hydrogen bonding capabilities of the sultam core make it an excellent starting point for designing potent and selective enzyme inhibitors.

-

Protease Inhibitors: Certain derivatives have shown potent inhibitory activity against human leukocyte elastase, a serine protease implicated in inflammatory diseases, with IC₅₀ values in the low micromolar range.[3] The mechanism often involves the sulfonyl group acting as a transition-state mimic, interacting with key residues in the enzyme's active site.

-

Dual 5-LOX/mPGES-1 Inhibition: Benzo[d]isothiazole 1,1-dioxide derivatives have been successfully developed as dual inhibitors of 5-lipoxygenase (5-LOX) and microsomal prostaglandin E₂ synthase-1 (mPGES-1).[4] These enzymes are key players in the inflammatory cascade, and dual inhibition is a promising strategy for developing next-generation anti-inflammatory agents.

-

Other Targets: The sultam scaffold has been incorporated into inhibitors of HIV-1 replication, β-lactamases, and carbonic anhydrase.[1][5][6]

Caption: Hypothetical mechanism of serine protease inhibition by a sultam derivative.

Other Therapeutic Areas

Beyond enzyme inhibition, isothiazolidine-1,1-dioxide derivatives are being explored in various contexts:

-

Antiviral: Cyclotriazadisulfonamide (CADA), a related cyclic sulfonamide, exhibits anti-HIV activity by downregulating the CD4 receptor.[5] This highlights the potential of sultam-containing scaffolds to modulate protein-protein interactions.

-

Anticancer: The sulfonamide motif is present in numerous anticancer agents.[6] The ability of sultams to interact with enzymes crucial for tumor progression makes them attractive candidates for oncology research.[5]

-

mTOR Modulation: The sultam core has been incorporated into rapamycin analogs ('rapalogs') to modulate the mTOR signaling pathway, which is central to cell growth and metabolism and is implicated in various diseases, including cancer and neurodegeneration.[7]

Structure-Activity Relationship (SAR) Summary

The systematic modification of the isothiazolidine-1,1-dioxide scaffold has yielded valuable insights into the structural requirements for biological activity. The table below summarizes key SAR trends.

| Target Enzyme/Area | Scaffold Position | Substitution Effect on Activity | Reference |

| Human Leukocyte Elastase | N-2 Position | Halogenated pyridinyl and pentafluorophenyl substituents led to potent inhibition (IC₅₀ = 3.1 µM). | [3] |

| 5-LOX / mPGES-1 | C-3 Position | 3-(m-tolylamino) substitution on a benzo-fused scaffold was critical for potent dual inhibition. | [4] |

| General Library Synthesis | N-atom, C-4 Position | Amenable to diversification with a wide range of amines and azides via one-pot protocols without loss of reactivity. | [1] |

| Pyroglutamic Acid Mimetics | C-3 Position | Introduction of a carboxylate at C-3 creates a direct sulfonamide bioisostere of the natural amino acid derivative. | [2] |

Challenges and Future Directions

While the isothiazolidine-1,1-dioxide scaffold holds immense promise, several challenges must be addressed to realize its full therapeutic potential.

-

Scalable Synthesis: While library synthesis is well-established, developing scalable, cost-effective syntheses for single, optimized lead candidates, especially those with multiple chiral centers, can be challenging.[5]

-

Stereochemical Control: Many synthetic routes, such as the intramolecular carbo-Michael addition, can lead to racemic products.[2] The development of robust enantioselective syntheses is crucial, as biological activity is often dependent on a single enantiomer.

-

Exploring Ring Size: The majority of research has focused on five- and six-membered sultams. Investigating medium-sized rings (8-11 members) could unlock novel biological activities, though their synthesis is complicated by higher ring strain.[5][8]

-

New Biological Targets: The proven versatility of the scaffold warrants its exploration against a broader range of biological targets, including protein-protein interactions, epigenetic targets, and ion channels.

Conclusion

The isothiazolidine-1,1-dioxide core represents a powerful tool in the medicinal chemist's arsenal. Its combination of metabolic stability, conformational rigidity, and synthetic tractability makes it a privileged scaffold for the design of novel enzyme inhibitors and other therapeutic agents. The continued development of innovative synthetic methodologies, particularly one-pot and enantioselective approaches, will undoubtedly accelerate the translation of sultam-based compounds from promising hits into clinical candidates. This guide has provided a framework for understanding and utilizing this scaffold, from fundamental synthesis to biological application, empowering researchers to build upon the significant progress made in this exciting area of pharmaceutical research.

References

- 1. Triazole-containing Isothiazolidine 1,1-dioxide Library Synthesis: One-Pot, Multi-Component Protocols for Small Molecular Probe Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and elastase-inhibiting activity of 2-pyridinyl-isothiazol-3(2H)-one 1,1-dioxides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Benzo[d]isothiazole 1,1-dioxide derivatives as dual functional inhibitors of 5-lipoxygenase and microsomal prostaglandin E(2) synthase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. ajchem-b.com [ajchem-b.com]

- 7. US20220202787A1 - Isothiazolidine 1,1-dioxide and 1,4-butan sultone containing rapamycin derivatives and uses thereof - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Biological Activity of N-Substituted Isothiazolidine-1,1-dioxides (γ-Sultams)

Executive Summary: The isothiazolidine-1,1-dioxide, or γ-sultam, represents a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry. As cyclic analogs of sulfonamides, these structures offer unique stereochemical and electronic properties, making them versatile pharmacophores. Historically recognized for their antibacterial properties, the scope of research into γ-sultams has expanded dramatically.[1] This guide provides a comprehensive overview of the diverse biological activities of N-substituted isothiazolidine-1,1-dioxides, synthesizing field-proven insights with technical data. We will explore their potent anti-inflammatory, antimicrobial, and anticancer activities, delve into their mechanisms of action as specific enzyme inhibitors, and provide validated experimental protocols for their evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this promising class of compounds.

The Isothiazolidine-1,1-dioxide Scaffold: A Foundation for Drug Discovery

A Privileged Structure in Medicinal Chemistry

Isothiazolidine-1,1-dioxides belong to the broader class of compounds known as sultams, which are cyclic sulfonamides.[2] They are sulfur analogs of lactams (cyclic amides), a scaffold present in numerous commercially successful drugs.[3] The γ-sultam ring, a five-membered structure, offers a rigid backbone that can be strategically functionalized. A key feature is the sulfonyl group (–SO₂–), where the two oxygen atoms can act as potent hydrogen bond acceptors, a property that often enhances binding affinity to biological targets compared to the single carbonyl oxygen in lactams.[4] This fundamental characteristic, combined with the potential for stereospecific synthesis, makes the γ-sultam core a valuable starting point for designing novel therapeutic agents.[5]

Synthetic Strategies and Physicochemical Properties

The synthesis of the isothiazolidine-1,1-dioxide core and its derivatives can be achieved through various modern organic chemistry techniques. Methods such as ring-closing metathesis (RCM), intramolecular Heck reactions, and aza-Michael additions are commonly employed to construct the core scaffold.[2][6] N-substitution, which is critical for tuning the biological activity, is often accomplished by reacting the parent sultam with a variety of electrophiles. The choice of the N-substituent profoundly influences the molecule's lipophilicity, steric profile, and electronic properties, thereby dictating its pharmacological profile and structure-activity relationship (SAR).[2]

Potent Anti-inflammatory Activity

One of the most extensively documented therapeutic applications of N-substituted isothiazolidine-1,1-dioxides is in the treatment of inflammation.[7] These compounds can modulate key inflammatory pathways, often with greater efficacy or an improved safety profile compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs).

Mechanism of Action: Dual Inhibition of Cyclooxygenase (COX) and 5-Lipoxygenase (5-LO)